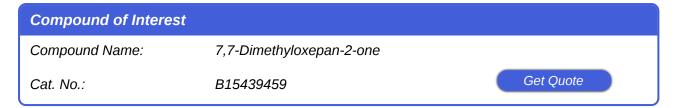


# A Technical Guide to the Spectroscopic Data of 7,7-Dimethyloxepan-2-one

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For Researchers, Scientists, and Drug Development Professionals

**7,7-Dimethyloxepan-2-one** (CAS No. 76638-13-6). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines known information with representative data from structurally similar compounds and outlines the standard experimental protocols for acquiring such data.

# **Chemical Structure and Properties**

• IUPAC Name: 7,7-Dimethyloxepan-2-one

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

Synonyms: ε,ε-Dimethyl-ε-caprolactone

## **Synthesis**

**7,7-Dimethyloxepan-2-one** is typically synthesized via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming a lactone (a cyclic ester). Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid catalyst.[1][2][3][4][5]



## **Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **7,7-Dimethyloxepan-2-one**. Where specific experimental data is not available, representative values for similar  $\varepsilon$ -caprolactones are provided to give an indication of the expected spectral features.

#### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.2	t	2H	-O-CH <sub>2</sub> -
~ 2.5	t	2H	-C(=O)-CH <sub>2</sub> -
~ 1.7 - 1.9	m	4H	-CH2-CH2-
~ 1.3	S	6H	-C(CH <sub>3</sub> ) <sub>2</sub> -

Note: This is a predicted spectrum. Actual values may vary.

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~ 175	-C=O (Ester)
~ 80	-C(CH <sub>3</sub> ) <sub>2</sub> -O-
~ 65	-O-CH <sub>2</sub> -
~ 35	-C(=O)-CH <sub>2</sub> -
~ 29	Methylene carbons
~ 25	Methyl carbons

Note: This is a predicted spectrum. Actual values may vary.



#### 3.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 1735 - 1750	Strong	C=O stretch (lactone)
~ 1250	Strong	C-O stretch (ester)
2850 - 2960	Medium	C-H stretch (aliphatic)

#### 3.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
142	[M] <sup>+</sup> (Molecular ion)
127	[M - CH <sub>3</sub> ] <sup>+</sup>
99	[M - C₃H₁]+ (Loss of isopropyl group)
56	McLafferty rearrangement fragment

## **Experimental Protocols**

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

- 4.1. Synthesis: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone
- Dissolution: 2,2-dimethylcyclohexanone is dissolved in a suitable aprotic solvent, such as dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or chloroform (CHCl<sub>3</sub>).
- Cooling: The solution is cooled in an ice bath to 0 °C.



- Addition of Oxidant: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the ketone solution while maintaining the temperature at 0 °C.
   The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.
- Workup: The reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>) to remove excess peroxy acid and the resulting meta-chlorobenzoic acid, followed by a wash with brine.
- Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product, **7,7-Dimethyloxepan-2-one**, is purified by column chromatography on silica gel or by distillation under reduced pressure.

#### 4.2. NMR Spectroscopy

- Sample Preparation: A small amount of the purified **7,7-Dimethyloxepan-2-one** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired using standard pulse sequences.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

#### 4.3. IR Spectroscopy

 Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.



• Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.

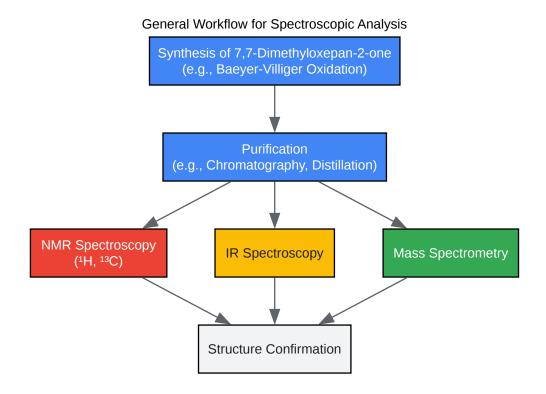
#### 4.4. Mass Spectrometry

- Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
  by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.





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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

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